2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride

Description

Overview and Significance in Organofluorine Chemistry

Organofluorine chemistry represents one of the most dynamic and rapidly expanding fields in modern synthetic chemistry, with fluorinated compounds finding extensive applications across pharmaceuticals, agrochemicals, and advanced materials. The unique properties imparted by carbon-fluorine bonds, including exceptional chemical and thermal stability, distinctive electronic characteristics, and bioactivity enhancement, have positioned organofluorine compounds at the forefront of contemporary chemical research. Within this domain, trifluoromethylated aromatic sulfonyl chlorides occupy a particularly significant niche, combining the inherent stability and lipophilicity of trifluoromethyl groups with the versatile reactivity of sulfonyl chloride functionalities.

The carbon-fluorine bond, characterized by its exceptional strength with an average bond energy of approximately 480 kilojoules per mole, represents one of the strongest bonds in organic chemistry. This remarkable stability, significantly exceeding that of carbon-chlorine bonds which possess an average bond energy of around 320 kilojoules per mole, contributes to the exceptional thermal and chemical robustness of fluorinated compounds. The fluorine atom's unique properties extend beyond bond strength to encompass its minimal van der Waals radius of 1.47 angstroms, closely approximating that of hydrogen at 1.2 angstroms, and its extraordinarily high electronegativity of 3.98, which generates substantial dipole moments in carbon-fluorine bonds.

2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride exemplifies the sophisticated molecular architectures achievable through strategic incorporation of multiple functional groups within a single aromatic framework. The compound's significance extends beyond its structural complexity to encompass its potential applications as a sulfonylating agent in pharmaceutical chemistry and its utility in synthesizing biologically active compounds. The presence of two trifluoromethyl groups enhances biological activity and metabolic stability, while the methoxy substituent introduces additional electronic and steric considerations that influence reactivity patterns and molecular recognition properties.

Historical Development of Trifluoromethylated Aromatic Sulfonyl Chlorides

The historical development of trifluoromethylated aromatic compounds traces its origins to the pioneering work of F. Lehmann in 1927, who first investigated the relationship between trifluoromethyl groups and biological activity. This early recognition of the unique properties imparted by trifluoromethyl substituents laid the foundation for subsequent decades of research into fluorinated organic compounds and their synthetic applications. An early comprehensive review of trifluoromethyl chemistry appeared in 1958, marking the field's transition from fundamental investigations to practical synthetic methodologies.

The synthetic chemistry of trifluoromethylated compounds underwent significant advancement through the development of the Swarts reaction by Frédéric Swarts in 1892, which employed antimony fluoride for the conversion of benzotrichloride to various fluorinated derivatives, including PhCF₂Cl and PhCF₃. This methodology represented one of the earliest systematic approaches to introducing trifluoromethyl groups into aromatic systems, establishing precedents for subsequent synthetic strategies. The 1930s witnessed further refinements when Kinetic Chemicals and IG Farben replaced antimony fluoride with hydrogen fluoride, improving the efficiency and scalability of trifluoromethylation processes.

The development of coupling methodologies for trifluoromethylation achieved a significant milestone with the McLoughlin-Thrower reaction in 1968, which utilized iodofluoroalkanes, iodoaromatic compounds, and copper to achieve carbon-carbon bond formation with concurrent trifluoromethyl group introduction. This protocol was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylations, expanding the synthetic toolkit available for constructing complex trifluoromethylated aromatic systems. These foundational developments provided the synthetic framework upon which modern trifluoromethylated sulfonyl chloride chemistry would eventually emerge.

Sulfonyl chlorides have maintained fundamental importance in chemical synthesis for many decades, despite ongoing challenges regarding their stability and late-stage synthesis due to the facile reductive failure of the sulfur-chlorine bond, which yields lower oxidation state sulfur species and chloride ions. The evolution of sulfonyl chloride chemistry has been driven by the need to overcome these inherent limitations while expanding the functional group tolerance and substrate scope of sulfonylation reactions. The introduction of trifluoromethyl substituents into aromatic sulfonyl chlorides represents a strategic approach to modulating both the electronic properties and synthetic utility of these valuable intermediates.

Structural Uniqueness and Chemical Importance

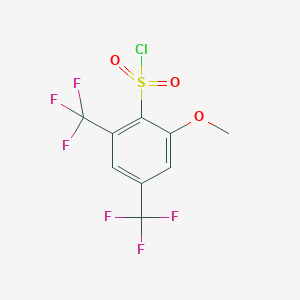

The structural architecture of this compound presents a sophisticated arrangement of functional groups that collectively determine its chemical behavior and synthetic utility. The compound features a benzene ring bearing three distinct substituents: a methoxy group at the 2-position, trifluoromethyl groups at the 4- and 6-positions, and a sulfonyl chloride functionality at the 1-position. This substitution pattern creates a unique electronic environment characterized by the interplay between electron-donating methoxy and electron-withdrawing trifluoromethyl and sulfonyl chloride groups.

The molecular formula C₉H₅ClF₆O₃S encapsulates the compound's elemental composition, while its molecular weight of 342.64 grams per mole reflects the substantial contribution of the six fluorine atoms and the sulfur-containing functional group. The compound's CAS registry number 1706439-13-5 provides unambiguous identification within chemical databases and regulatory frameworks. The IUPAC name, this compound, systematically describes the substitution pattern and functional group arrangement.

Table 1: Key Structural and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClF₆O₃S | |

| Molecular Weight | 342.64 g/mol | |

| CAS Number | 1706439-13-5 | |

| MDL Number | MFCD28054227 | |

| SMILES Notation | O=S(C1=C(C(F)(F)F)C=C(C(F)(F)F)C=C1OC)(Cl)=O |

The electronic properties of this compound are profoundly influenced by the collective effects of its substituents. The two trifluoromethyl groups, positioned at the 4- and 6-positions relative to the sulfonyl chloride, exert strong electron-withdrawing effects through both inductive and field mechanisms. These effects are modulated by the electron-donating methoxy group at the 2-position, creating a complex electronic environment that influences both the reactivity of the sulfonyl chloride functionality and the overall stability of the molecular system.

The sulfonyl chloride functional group itself represents a highly electrophilic center characterized by tetrahedral sulfur geometry with two sulfur-oxygen double bonds, one sulfur-carbon bond, and one sulfur-chlorine bond. In representative sulfonyl chlorides such as methanesulfonyl chloride, typical bond distances include sulfur-oxygen double bonds at 142.4 picometers, sulfur-carbon bonds at 176.3 picometers, and sulfur-chlorine bonds at 204.6 picometers. These structural parameters provide insight into the electronic distribution and reactivity patterns expected for the sulfonyl chloride functionality in the target compound.

The strategic positioning of trifluoromethyl groups at the 4- and 6-positions creates a symmetrical electronic environment that enhances the electrophilicity of the sulfonyl chloride center while simultaneously providing steric protection. The low polarizability of fluorine atoms, measured at 0.56 × 10⁻²⁴ cubic centimeters, contributes to weak intermolecular dispersion forces and influences the compound's physical properties, including boiling point and solubility characteristics. This unique combination of electronic and steric effects positions this compound as a distinctive synthetic intermediate with enhanced selectivity and reactivity profiles compared to conventional aromatic sulfonyl chlorides.

Properties

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF6O3S/c1-19-6-3-4(8(11,12)13)2-5(9(14,15)16)7(6)20(10,17)18/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKBHYNFGQCVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1S(=O)(=O)Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Starting Material: A methoxy- or bis(trifluoromethyl)-substituted benzene derivative.

- Reagents: Chlorosulfonic acid or sulfuryl chloride.

- Conditions: Mild heating (around 80–120°C), often under inert atmosphere to prevent side reactions.

- Outcome: Formation of the sulfonyl chloride derivative with high regioselectivity, targeting positions ortho or para to existing substituents.

Research Findings:

- The process yields are typically high (>85%) when reaction parameters are optimized.

- The presence of electron-withdrawing groups such as trifluoromethyl and methoxy influences regioselectivity, favoring substitution at specific positions.

Oxidative Chlorination of Aromatic Precursors

Another advanced method involves the oxidation of aromatic sulfonates or sulfides to generate the sulfonyl chloride. This approach is particularly useful when starting from aromatic sulfides or sulfonates that can be selectively oxidized.

Process Overview:

- Starting Material: Aromatic sulfides or sulfonates bearing methoxy and trifluoromethyl groups.

- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl₃), sulfuryl chloride, or oxalyl chloride.

- Conditions: Elevated temperatures (around 100–130°C), with careful control to prevent over-oxidation.

- Outcome: Conversion of sulfide or sulfonate groups to sulfonyl chlorides with high efficiency.

Research Findings:

- This method offers high selectivity and yields over 90% when optimized.

- It is advantageous for large-scale industrial synthesis due to the straightforward reaction setup.

Chlorination of Sulfonic Acids or Derivatives

A common route involves the chlorination of aromatic sulfonic acids or their derivatives, such as methyl or ethyl esters, followed by purification.

Process Overview:

- Starting Material: Aromatic sulfonic acids or esters.

- Reagents: Thionyl chloride or phosphorus oxychloride.

- Conditions: Reflux at 70–100°C.

- Outcome: Formation of the desired sulfonyl chloride.

Research Findings:

- Yields are generally high (>90%), with the process being amenable to scale-up.

- The process benefits from the availability of sulfonic acid derivatives.

Key Data Table of Preparation Methods

Research Findings and Notes

- Reaction Efficiency: The use of phase transfer catalysts and optimized molar ratios enhances the efficiency of chlorination, especially in the presence of electron-withdrawing groups like trifluoromethyl and methoxy.

- Operational Conditions: Mild temperatures (50–70°C) and controlled addition rates of chlorinating agents improve selectivity and reduce by-products.

- Industrial Relevance: These methods are suitable for large-scale production, with high yields (>90%) and product purities exceeding 97%.

Summary of Key Points

- The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride generally involves electrophilic substitution or oxidation strategies.

- Starting materials often include methoxy- or trifluoromethyl-substituted aromatic compounds.

- Chlorinating agents such as chlorosulfonic acid, sulfuryl chloride, or thionyl chloride are central to the process.

- Reaction conditions are optimized for high yield, regioselectivity, and operational simplicity.

- The methods are supported by recent patent literature, indicating their industrial applicability and efficiency.

Chemical Reactions Analysis

2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under appropriate conditions.

Reduction: Reduction of the sulfonyl chloride group can yield sulfinates or thiols.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethyl groups enhance the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The methoxy group can also participate in electronic interactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique substituent pattern distinguishes it from other benzenesulfonyl chlorides. Below is a detailed comparison:

Structural and Electronic Differences

Key Compounds for Comparison:

4-(Trifluoromethyl)benzenesulfonyl chloride

- Substituents: Single -CF₃ group at the para position.

- Molecular Weight: 244.62 g/mol .

- Reactivity: Less sterically hindered and electronically activated compared to the target compound.

3-(Trifluoromethyl)benzenesulfonyl chloride

- Substituents: Single -CF₃ group at the meta position.

- Applications: Used in pesticide residue analysis due to moderate electron-withdrawing effects .

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride Substituents: Difluoroethoxy (-OCF₂CF₃) at the 2-position and -CF₃ at the 6-position. Applications: Key intermediate for penoxsulam, a herbicide .

2-Fluoro-4,6-bis(trifluoromethyl)benzamide

- Substituents: Fluoro (-F) at the 2-position and two -CF₃ groups.

- Properties: Reduced sulfonylation activity compared to sulfonyl chlorides but retains strong electron-withdrawing effects .

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride | 2-OCH₃, 4/6-CF₃ | 368.70 (estimated) | Discontinued; research use |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 4-CF₃ | 244.62 | Polymer synthesis |

| 3-(Trifluoromethyl)benzenesulfonyl chloride | 3-CF₃ | 244.62 | Pesticide analysis |

| 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | 2-OCF₂CF₃, 6-CF₃ | 333.16 | Herbicide synthesis (penoxsulam) |

| 2-Fluoro-4,6-bis(trifluoromethyl)benzamide | 2-F, 4/6-CF₃ | 295.17 | Agrochemical intermediates |

Biological Activity

Overview

2-Methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride (MscCl) is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of MscCl, its mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₅ClF₆O₃S

- Molecular Weight : 342.64 g/mol

- CAS Number : 1706439-13-5

MscCl is synthesized through the reaction of 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl fluoride with thionyl chloride under anhydrous conditions to prevent hydrolysis. The compound's unique trifluoromethyl groups enhance its electrophilicity, making it reactive with various nucleophiles.

Antibacterial Activity

Research indicates that MscCl exhibits significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these bacteria have been reported to be notably low, suggesting strong antibacterial efficacy.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| MscCl | 4.88 | B. mycoides |

| MscCl | 8.00 | E. coli |

| MscCl | 5.00 | S. aureus |

These findings highlight the potential of MscCl as a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of MscCl has been evaluated against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The compound demonstrated IC50 values that were comparable or superior to established chemotherapeutics like Doxorubicin.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| MscCl | 22.4 | PACA2 |

| MscCl | 44.4 | PACA2 |

| MscCl | 17.8 | HCT116 |

| Doxorubicin | 52.1 | PACA2 |

The mechanism of action appears to involve the down-regulation of key oncogenes such as EGFR , KRAS , and tumor suppressor genes like TP53 , indicating a multifaceted approach to inhibiting cancer cell proliferation.

The biological activity of MscCl can be attributed to its electrophilic sulfonyl chloride group, which readily reacts with nucleophiles in biological systems. This reactivity allows for modifications in biomolecules, potentially enhancing their stability or altering their biological functions.

- Nucleophilic Substitution : The sulfonyl chloride can react with amines and thiols to form sulfonamides and sulfonothioates.

- Oxidation and Reduction : Under specific conditions, MscCl can be oxidized to form sulfonic acids or reduced to yield sulfinates.

Case Studies and Research Findings

Recent studies have further elucidated the role of the trifluoromethyl and sulfonyl groups in enhancing biological activity:

- A study on urea derivatives demonstrated that compounds with sulfonyl groups exhibited improved antibacterial properties compared to those without .

- Molecular docking studies indicated promising interactions with bacterial proteins such as enoyl reductase, suggesting a targeted mechanism for antibacterial action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-4,6-bis(trifluoromethyl)benzenesulfonyl chloride?

- Methodological Answer : The compound is synthesized via sulfonic acid chlorination. A common approach involves reacting the corresponding sulfonic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) or DMF under anhydrous conditions. For example, describes a protocol where thionyl chloride (2.88 mL, 47 mmol) is added dropwise to a solution of a sulfonic acid derivative in DCM/DMF, stirred at room temperature for 16 hours, and then concentrated under vacuum to yield the sulfonyl chloride .

- Critical Note : The electron-withdrawing trifluoromethyl groups may accelerate chlorination but also increase steric hindrance, requiring careful stoichiometric control .

Q. How should researchers purify and characterize this sulfonyl chloride?

- Purification : Use vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) to remove unreacted SOCl₂ or acidic byproducts. highlights vacuum drying as a critical step to isolate the product .

- Characterization : Confirm purity via LCMS (retention time ~4.03 min under 0.05% formic acid in MeCN conditions) and ¹⁹F NMR to verify trifluoromethyl group integrity .

Q. What safety precautions are essential when handling this compound?

- Safety Protocol :

- Use PPE: faceshields, gloves, and type ABEK respirators due to corrosive and toxic gas risks (e.g., HCl release upon hydrolysis) .

- Store in a cool, dry place away from ignition sources (flash point data unavailable, but analogous sulfonyl chlorides are non-flammable) .

Advanced Research Questions

Q. How do the substituents (methoxy and trifluoromethyl groups) influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight : The trifluoromethyl groups are strong electron-withdrawing groups (EWGs) that activate the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols). However, steric hindrance at the 4- and 6-positions may slow reactions compared to mono-trifluoromethyl analogs .

- Experimental Design : Compare reaction rates with 4-(trifluoromethyl)benzenesulfonyl chloride ( ) under identical conditions to quantify steric/electronic effects .

Q. What are the challenges in using this compound for synthesizing sulfonamide-based pharmaceuticals?

- Key Issues :

- Byproduct Formation : Competing hydrolysis to sulfonic acids under humid conditions. Mitigate by using anhydrous solvents and molecular sieves .

- Regioselectivity : The methoxy group at position 2 may direct nucleophiles to specific positions, as seen in ’s synthesis of a sulfonamide via selective substitution .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Data :

- Thermal Stability : Analogous sulfonyl chlorides (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride) decompose above 100°C. Store below 25°C .

- Hydrolytic Sensitivity : Rapid degradation in aqueous media (half-life <1 hour at pH 7). Use inert atmospheres (N₂/Ar) for long-term storage .

Critical Analysis of Contradictions

- Synthetic Yields : reports a 85% yield for a structurally similar sulfonamide, while other studies (e.g., ) note lower yields (~60%) for bulkier substrates. This discrepancy highlights the need for substrate-specific optimization .

- Safety Protocols : emphasizes water reactivity, whereas focuses on thermal hazards. Both are valid; researchers must address both risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.